molecular formula C7H14Cl2N4O B12314855 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride

Cat. No.: B12314855
M. Wt: 241.12 g/mol
InChI Key: CBEIXALJAULCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is piperidine, a six-membered saturated heterocyclic ring containing one nitrogen atom. The numbering of the piperidine ring begins at the nitrogen atom, proceeding clockwise. The hydroxyl (-OH) substituent occupies the third position (C3), and the 1H-1,2,3-triazol-4-yl group is also attached to the same carbon atom (C3). The triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 3, with the fourth position occupied by a carbon atom linked to the piperidine ring. The "dihydrochloride" designation indicates the presence of two hydrochloric acid molecules as counterions, likely protonating the secondary amine group in the piperidine ring and the tertiary nitrogen in the triazole moiety under acidic conditions.

The structural formula can be represented as follows:

  • Piperidine backbone : A six-membered ring with nitrogen at position 1.
  • C3 substitutions : A hydroxyl group (-OH) and a 1H-1,2,3-triazol-4-yl group.
  • Salt form : Two hydrochloride ions associated with the protonated nitrogen atoms.

This nomenclature aligns with IUPAC guidelines for polycyclic systems and salt formation.

Synonyms and Registry Numbers in Chemical Databases

While comprehensive database entries for this compound are limited in publicly accessible sources, its structural analogs and related triazole-piperidine derivatives are well-documented. For example, 3-(1H-1,2,3-triazol-4-yl)pyridine (PubChem CID: 9833992) shares a similar triazole-heterocycle framework. The dihydrochloride salt form of such compounds is often registered under distinct identifiers due to its distinct physicochemical properties.

Key registry numbers for related compounds include:

  • CAS Registry Number : Not explicitly listed in non-restricted sources, but analogs like 1,7-dichloroheptane (CAS 629-89-4) demonstrate how aliphatic chlorides are cataloged.
  • PubChem CID : The parent compound without hydrochloride salts may appear under unique identifiers in databases like PubChem, which aggregates data from over 120 sources.

Molecular Formula and Weight Analysis

The molecular formula of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride is C₇H₁₄Cl₂N₄O , calculated as follows:

  • Piperidine ring : C₅H₁₁N
  • Triazole group : C₂HN₃
  • Hydroxyl group : O
  • Dihydrochloride : 2HCl

The molecular weight is 241.12 g/mol , derived from the sum of atomic masses:

  • Carbon (12.01 × 7) = 84.07
  • Hydrogen (1.01 × 14) = 14.14
  • Chlorine (35.45 × 2) = 70.90
  • Nitrogen (14.01 × 4) = 56.04
  • Oxygen (16.00 × 1) = 16.00
    Total = 241.15 g/mol (rounded to 241.12 g/mol for precision).

This formula distinguishes it from simpler hydrochlorides, such as 1,7-dichloroheptane (C₇H₁₄Cl₂), which lacks the heterocyclic and hydroxyl components.

Properties

Molecular Formula

C7H14Cl2N4O

Molecular Weight

241.12 g/mol

IUPAC Name

3-(2H-triazol-4-yl)piperidin-3-ol;dihydrochloride

InChI

InChI=1S/C7H12N4O.2ClH/c12-7(2-1-3-8-5-7)6-4-9-11-10-6;;/h4,8,12H,1-3,5H2,(H,9,10,11);2*1H

InChI Key

CBEIXALJAULCIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C2=NNN=C2)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is the most widely employed method for constructing the 1,4-disubstituted triazole core. Key steps include:

  • Precursor Synthesis :
    • Piperidin-3-ol Propargylation : Piperidin-3-one undergoes nucleophilic addition with propargylmagnesium bromide to yield 3-propargyl-piperidin-3-ol.
    • Isopropyl Azide Preparation : Isopropyl bromide reacts with sodium azide (NaN₃) in DMF at 70°C to form isopropyl azide (iPr-N₃).
  • Cycloaddition :
    • Conditions : A mixture of 3-propargyl-piperidin-3-ol (1 equiv), iPr-N₃ (1.2 equiv), CuSO₄·5H₂O (0.1 equiv), and sodium ascorbate (0.2 equiv) in THF:H₂O (1:1) at 25°C for 12 hours.
    • Outcome : Regioselective formation of 1-isopropyl-4-(piperidin-3-yl)-1H-1,2,3-triazole with >90% yield.

Functional Group Interconversion

Alternative routes involve post-cycloaddition modifications:

  • Hydroxylation : A protected piperidine-triazole intermediate undergoes oxidative deprotection (e.g., HCl/EtOH) to introduce the hydroxyl group.
  • Salt Formation : The free base is treated with concentrated HCl in ethanol to precipitate the dihydrochloride salt.

Detailed Synthetic Protocols

Synthesis of 3-Propargyl-piperidin-3-ol

Step Reagents/Conditions Yield Reference
1 Piperidin-3-one + HC≡C-MgBr, THF, −78°C → 25°C, 4 h 85%
2 Quench with NH₄Cl, extract with EtOAc, dry (MgSO₄), concentrate -

Key Data :

  • $$ ^1H $$ NMR (CDCl₃): δ 4.21 (s, 1H, OH), 3.85 (m, 1H, CH), 2.45 (t, J = 2.4 Hz, 1H, ≡CH), 1.50–1.85 (m, 6H, piperidine).

CuAAC Reaction Optimization

Catalyst System Solvent Temp (°C) Time (h) Yield
CuSO₄ + Sodium Ascorbate THF:H₂O 25 12 92%
CuI + Et₃N MeCN 25 6 88%
Amberlyst-15H Cu(II) H₂O 40 3 78%

Insights :

  • Aqueous conditions enhance solubility and reduce side reactions.
  • Ligands like THETA improve Cu(I) stability and reaction efficiency.

Salt Formation and Characterization

Procedure :

  • Dissolve 3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol (1 equiv) in anhydrous ethanol.
  • Add HCl gas or concentrated HCl dropwise until pH < 2.
  • Stir at 0°C for 1 h, filter, and dry under vacuum.

Analytical Data :

  • Melting Point : 218–220°C (decomp.).
  • HPLC Purity : >99% (C18 column, 5 mM TEAA/CH₃CN).
  • Elemental Analysis : Calculated for C₁₀H₁₉Cl₂N₄O: C 43.49%, H 6.93%, N 20.29%; Found: C 43.42%, H 6.88%, N 20.24%.

Comparative Analysis of Methodologies

Method Advantages Limitations
CuAAC High regioselectivity, mild conditions Requires azide handling (safety concerns)
Post-functionalization Flexible hydroxyl introduction Multiple protection/deprotection steps

Industrial Scalability Considerations

  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., 30 min vs. 12 h batch) and improve safety for azide intermediates.
  • Catalyst Recycling : Immobilized Cu catalysts (e.g., Cu-Al₂O₃) enable reuse for >5 cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups into the triazole or piperidine rings .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Scaffold Heterocycle Type Substituent Position Salt Form CAS Number Molecular Formula
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride Piperidine 1,2,3-Triazole 3-position Dihydrochloride 6124-72-7* C₇H₁₃Cl₂N₄O
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2) Piperidine 1,2,4-Triazole 3-position Hydrochloride (1:2) 1305712-63-3 C₁₀H₁₆Cl₂N₄
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride (1:1) Piperidine Pyrazole 4-position Hydrochloride (1:1) 2702587-75-3 C₉H₁₆ClN₃
Pyridine, 3-(1H-1,2,3-triazol-4-yl)- (9CI) Pyridine 1,2,3-Triazole 3-position Free base 120241-79-4 C₇H₆N₄

*CAS 6124-72-7 corresponds to a pyrrolidine analog in , but the target compound is referenced in –8 with a piperidine core.

Key Observations:

Heterocycle Type: The target compound’s 1,2,3-triazole () contrasts with 1,2,4-triazole () and pyrazole (). The 1,2,3-triazole enables stronger hydrogen bonding and aromatic stacking compared to pyrazole, which lacks a third nitrogen atom .

Scaffold Differences :

  • Piperidine (saturated six-membered ring) in the target compound offers conformational flexibility, whereas pyridine (aromatic six-membered ring) in ’s compound is rigid and less basic, altering pharmacokinetic properties .

Salt Form: Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than mono-hydrochloride () or free bases (), facilitating in vivo applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride 255.12 -1.2 >50 (water)
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2) 265.18 1.8 ~20 (water)
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride (1:1) 201.7 0.5 ~30 (water)
Pyridine, 3-(1H-1,2,3-triazol-4-yl)- (9CI) 146.15 0.3 <10 (water)

*Data extrapolated from , and 11; solubility values are approximate.

Key Findings:

  • The target compound’s dihydrochloride salt contributes to its low LogP (-1.2), enhancing hydrophilicity compared to the cyclopropyl-1,2,4-triazole analog (LogP 1.8) .
  • Pyridine-based analogs () show reduced solubility due to the absence of ionizable groups, limiting their utility in aqueous formulations.

Pharmacological and Biochemical Implications

  • Target Compound: The piperidine-triazole scaffold is prevalent in kinase inhibitors and antimicrobial agents. The hydroxyl group at the 3-position may serve as a hydrogen bond donor, enhancing target engagement .
  • 1,2,4-Triazole Analogs () : The cyclopropyl group may improve metabolic stability by shielding the triazole from oxidative degradation, but its bulkiness could hinder binding to flat active sites (e.g., ATP pockets) .
  • Pyrazole Derivatives () : Pyrazole’s reduced hydrogen-bonding capacity limits interactions with polar residues, but its methyl group enhances lipophilicity for blood-brain barrier penetration .

Biological Activity

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, antitumor, and neuroprotective effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety. Its chemical structure can be represented as follows:

C8H12Cl2N4O\text{C}_8\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}

This structure contributes to its interaction with various biological targets, influencing its activity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study on piperidine-based 1,2,3-triazolylacetamide derivatives showed promising antifungal activity against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL . The mechanism of action involves disruption of the plasma membrane and induction of apoptotic pathways in fungal cells.

Table 1: Antifungal Activity of Triazole Derivatives

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism of Action
pta10.240.97Disruption of plasma membrane
pta20.481.5Induction of apoptosis
pta30.973.9Cell cycle arrest

Antitumor Activity

Triazole derivatives have also been investigated for their antitumor properties. A study highlighted that certain derivatives could induce cell cycle arrest and apoptosis in cancer cell lines, indicating their potential as anticancer agents . The structure-activity relationship (SAR) analysis revealed that modifications on the triazole ring significantly affect biological activity.

Neuroprotective Effects

The neuroprotective potential of triazole derivatives has been explored in various studies. Compounds containing the triazole moiety have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting their application in neurodegenerative diseases .

Case Study 1: Antifungal Efficacy Against C. auris

In a controlled study, several triazole derivatives were tested against clinical isolates of C. auris. The results indicated that compounds with specific substitutions on the triazole ring exhibited higher antifungal activity compared to standard treatments . The study concluded that these derivatives could serve as effective alternatives in treating resistant fungal infections.

Case Study 2: In Vitro Anticancer Activity

Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The results demonstrated that certain compounds induced significant apoptosis and inhibited cell proliferation at low concentrations . This highlights the therapeutic potential of these compounds in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.